![molecular formula C16H18Cl2N2O2 B14263547 Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro- CAS No. 162586-72-3](/img/structure/B14263547.png)
Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] is a complex organic compound with significant applications in various fields. It is characterized by the presence of phenolic groups and chloro substituents, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] typically involves the reaction of 4-chlorophenol with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate imine groups, which are subsequently reduced to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenols.
Scientific Research Applications
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chloro substituents can participate in halogen bonding, further influencing the compound’s reactivity. The imine groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] can be compared with other similar compounds, such as:
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: This compound has similar structural features but lacks the chloro substituents, resulting in different reactivity and applications.
Bis(salicylaldehyde)ethylenediamine: Another related compound with similar imine groups but different substituents on the phenolic rings.
The unique combination of phenolic, imine, and chloro groups in Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] makes it distinct and valuable for various applications.
Properties
CAS No. |
162586-72-3 |
|---|---|
Molecular Formula |
C16H18Cl2N2O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
4-chloro-2-[[2-[(5-chloro-2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-13-1-3-15(21)11(7-13)9-19-5-6-20-10-12-8-14(18)2-4-16(12)22/h1-4,7-8,19-22H,5-6,9-10H2 |
InChI Key |
DHLBQPGFTZYAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCCNCC2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




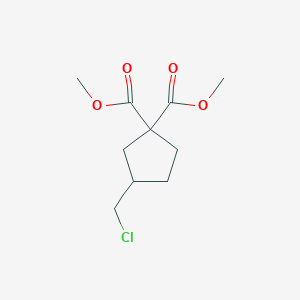
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
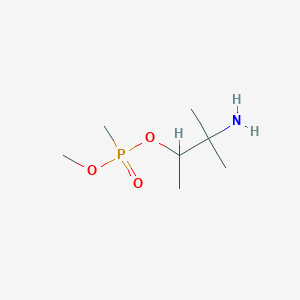
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
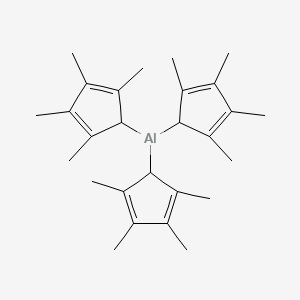
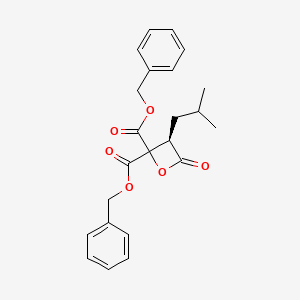
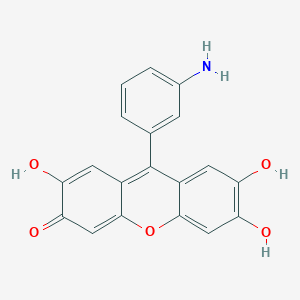
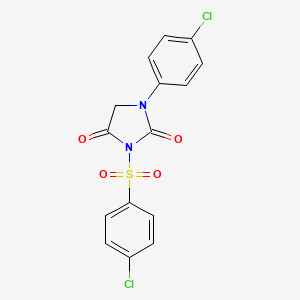
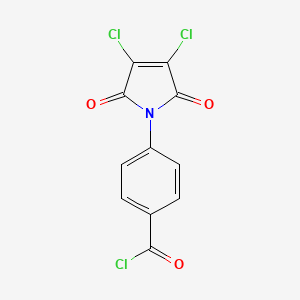
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
